3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is a derivative of γ-aminobutyric acid . It is a rigid analogue of γ-aminobutyric acid and has been incorporated into linear and cyclic peptides .
Synthesis Analysis
The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives starts from [1.1.1]propellane . These derivatives have been developed efficiently and incorporated into linear and cyclic peptides using solution chemistry and solid-phase techniques .Molecular Structure Analysis
In the room-temperature X-ray structure of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid, the interbridgehead distance in the bicyclo[1.1.1]pentane cage is 1.852 (2) A. The carboxyl and parts of the blocked amino group are almost in plane with one of the cage triangles .Chemical Reactions Analysis
The rigid analogues of γ-aminobutyric acid have been incorporated into linear and cyclic peptides using solution chemistry and solid-phase techniques .Physical And Chemical Properties Analysis
The molecular weight of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is 127.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 1 . The exact mass is 127.063328530 g/mol and the monoisotopic mass is 127.063328530 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 9 .Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentane Building Block
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid has been used in the synthesis of a potentially useful bicyclo[1.1.1]pentane building block . This building block can be used in various chemical reactions and has potential applications in medicinal chemistry .
Probe in Biological Studies
The bicyclo[1.1.1]pentane building block synthesized from 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid has been used as a probe in biological studies . This allows researchers to study the interactions of these compounds with biological systems .
Synthesis of Derivatives
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid has been used in the synthesis of its derivatives . These derivatives can have different properties and potential applications in various fields of research .
Incorporation into Peptides
The derivatives of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid have been incorporated into linear and cyclic peptides . This allows the creation of peptides with unique structures and properties .
Analogues of γ-Aminobutyric Acid
The derivatives of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid are rigid analogues of γ-aminobutyric acid . This makes them useful in studies related to γ-aminobutyric acid, a crucial neurotransmitter in the nervous system .
6. Use in Solution Chemistry and Solid-Phase Techniques The derivatives of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid have been used in solution chemistry and solid-phase techniques . These techniques are commonly used in the synthesis of complex molecules .
properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISLXTLDZXDHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649590 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
406947-32-8 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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